Bis(ethylcyclopentadienyl)nickel(II)

CVD precursor Volatility Vapor pressure

Bis(ethylcyclopentadienyl)nickel(II), denoted (EtCp)₂Ni or Ni(EtCp)₂, is a liquid organometallic precursor belonging to the metallocene class, specifically a substituted nickelocene. At room temperature, it exists as a dark green liquid with a reported density of 1.137 g/mL at 25°C and a boiling point of 90°C (lit.).

Molecular Formula C14H18Ni
Molecular Weight 244.99 g/mol
CAS No. 31886-51-8
Cat. No. B6318742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylcyclopentadienyl)nickel(II)
CAS31886-51-8
Molecular FormulaC14H18Ni
Molecular Weight244.99 g/mol
Structural Identifiers
SMILESCC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ni]
InChIInChI=1S/2C7H9.Ni/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
InChIKeyVWHXTCKWIVCDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylcyclopentadienyl)nickel(II) (CAS 31886-51-8): Technical Baseline and Core Properties for CVD/ALD Procurement


Bis(ethylcyclopentadienyl)nickel(II), denoted (EtCp)₂Ni or Ni(EtCp)₂, is a liquid organometallic precursor belonging to the metallocene class, specifically a substituted nickelocene . At room temperature, it exists as a dark green liquid with a reported density of 1.137 g/mL at 25°C and a boiling point of 90°C (lit.) . It is soluble in non-polar organic solvents such as benzene, ether, and chloroform, but insoluble in water, and exhibits air sensitivity . Its primary industrial and research utility resides in chemical vapor deposition (CVD) and plasma-enhanced atomic layer deposition (PEALD) for the fabrication of nickel-containing thin films [1].

Physical form
Liquid at room temperature enables consistent bubbler delivery for ALD/CVD tools
Ligand design
Ethyl-substituted Cp ring provides tailored vapor pressure and thermal decomposition profile
Process compatibility
Compatible with thermal CVD and plasma-enhanced ALD for nickel thin-film deposition

Why Substituting Bis(ethylcyclopentadienyl)nickel(II) with Generic Nickel Precursors Compromises Film Quality and Process Control


The assumption that any nickel metallocene or volatile precursor can be interchanged for CVD/ALD processes is technically invalid. The ethyl substitution on the cyclopentadienyl ring in (EtCp)₂Ni profoundly alters its vapor pressure, thermal decomposition kinetics, and surface reaction pathways compared to unsubstituted nickelocene (NiCp₂) or the methyl analog (MeCp)₂Ni [1]. These differences manifest as quantifiable variations in film growth rate, carbon impurity incorporation, and nucleation behavior [2]. Generic substitution risks violating the carefully optimized process windows defined by these specific physicochemical properties, leading to off-spec film resistivity, morphology, or adhesion.

Vapor pressure differs markedly from unsubstituted nickelocene; bubbler settings and carrier flow cannot be transferred directly

Decomposition kinetics and activation energy shift with ethyl substitution; process windows optimized for NiCp₂ or (MeCp)₂Ni may produce off-spec films

Carbon incorporation and film morphology are sensitive to precursor ligand; generic replacement can alter resistivity and nucleation

Quantitative Differentiators for Bis(ethylcyclopentadienyl)nickel(II) (CAS 31886-51-8): Head-to-Head Precursor Comparison Data


Vapor Pressure Differentiator: Volatility Comparison Between (EtCp)₂Ni and (MeCp)₂Ni

Bis(ethylcyclopentadienyl)nickel(II) exhibits a distinct vapor pressure characteristic relative to its methyl-substituted analog, (MeCp)₂Ni. While (MeCp)₂Ni demonstrates a vapor pressure of 1 Torr at 73°C, (EtCp)₂Ni requires a higher temperature of 80°C to achieve 0.1 Torr [1]. This lower vapor pressure for the ethyl analog directly influences precursor delivery rates in bubbler-based CVD systems.

Vapor pressure vs. methyl analog
Reported
(EtCp)₂Ni 0.1 Torr at 80°C
(MeCp)₂Ni 1 Torr at 73°C
Lower volatility requires adjusted bubbler temperature and carrier flow
Cross-study comparison; verify under own system conditions
CVD precursor Volatility Vapor pressure Bis(methylcyclopentadienyl)nickel

Activation Energy Differentiation for CVD Pyrolysis: (EtCp)₂Ni vs. Nickelocene

The thermal decomposition kinetics of (EtCp)₂Ni in an argon atmosphere are characterized by a high activation energy of 189 ± 9 kJ/mol over the temperature range 760–840 K [1]. In contrast, the apparent activation energy for nickelocene (NiCp₂) decomposition in a similar temperature region (600-700 K) is significantly lower at 80 ± 5 kJ/mol [2]. This indicates that (EtCp)₂Ni requires a substantially higher energy input for pyrolytic bond cleavage, resulting in a steeper temperature dependence of growth rate.

Activation energy vs. nickelocene
Reported
(EtCp)₂Ni 189 ± 9 kJ/mol
NiCp₂ 80 ± 5 kJ/mol
Higher energy barrier supports surface-reaction-limited growth on 3D structures
Pyrolysis in Ar; temperature ranges differ between studies
MOCVD kinetics Activation energy Pyrolysis Nickelocene

Hydrogen Reduction Effect: Enhanced Decomposition Kinetics with H₂ Co-reactant

The addition of hydrogen to the (EtCp)₂Ni–Ar reaction system significantly alters the decomposition pathway, reducing the activation energy for Ni film deposition from 189 ± 9 kJ/mol (Ar only) to 115 ± 6 kJ/mol (H₂–Ar mixture) [1]. This 39% reduction in energy barrier enables deposition at lower substrate temperatures (640–810 K vs. 760–840 K). Additionally, hydrogen was observed to increase the conversion rate of the precursor [2].

H₂ reduction effect
Head-to-head
Ar only 189 kJ/mol
H₂–Ar mix 115 ± 6 kJ/mol
39% reduction enables lower-temperature deposition window
Process tunability; verify with your reactor geometry
MOCVD Hydrogen reduction Growth rate Activation energy

PEALD Film Quality: Surface Roughness Benchmark for Hexagonal Ni Films

Plasma-enhanced atomic layer deposition (PEALD) of nickel films using (EtCp)₂Ni and N₂/H₂ plasma yields conformal, low-impurity films with a measured root-mean-square (RMS) roughness of Ra = 1.5 nm on sapphire substrates [1]. While direct comparative roughness data for alternative precursors under identical conditions is not available in the primary literature, this value establishes a quantitative benchmark for film smoothness achievable with this precursor, a critical parameter for microelectronic interconnect applications.

PEALD film roughness
Class-level
Ra 1.5 nm
Benchmark for smooth hexagonal Ni films on sapphire
Single-study value; comparator data absent
PEALD Nickel film Surface roughness Hexagonal nickel

Liquid Physical State Advantage Over Solid Precursors for ALD/CVD Delivery

At standard ambient conditions (25°C), (EtCp)₂Ni is a liquid, whereas nickelocene (NiCp₂) is a solid with a melting point of 173–174°C and (MeCp)₂Ni is a solid that melts at 34–36°C . Liquid precursors offer significant advantages for industrial CVD/ALD processes, including more stable vapor pressure delivery from bubblers without the surface area changes that plague solid precursor sublimation, thereby ensuring better run-to-run reproducibility [1].

Physical state at 25°C
Class-level
Liquid vs. solid NiCp₂ / (MeCp)₂Ni
Liquid state reduces delivery drift and simplifies bubbler operation
General advantage of liquid precursors for CVD/ALD
Precursor delivery Liquid precursor Bubbler Consistency

Definitive Application Scenarios for Bis(ethylcyclopentadienyl)nickel(II) (CAS 31886-51-8) Driven by Quantitative Differentiation


MOCVD of Conformal Nickel Films on High-Aspect-Ratio 3D Structures

Based on its liquid delivery stability [1] and higher activation energy in Ar (189 kJ/mol) [2] which suppresses gas-phase nucleation, (EtCp)₂Ni is ideally suited for MOCVD processes targeting uniform nickel coatings on complex 3D substrates, such as through-silicon vias (TSVs) or microporous catalyst supports. The process window defined by the (EtCp)₂Ni–Ar system (760–840 K) provides the kinetic regime necessary for surface-reaction-limited growth, a prerequisite for conformality.

Low-Temperature PEALD of Hexagonal Nickel Seed Layers for Microelectronics

For applications requiring low-temperature processing (e.g., back-end-of-line integration in CMOS), the PEALD process using (EtCp)₂Ni and N₂/H₂ plasma enables deposition of high-quality, metastable hexagonal nickel films at or below 500°C [1]. The resulting films exhibit a low surface roughness of Ra = 1.5 nm [2], making this precursor an optimal choice for depositing smooth Ni seed layers prior to electroplating or as a direct functional layer in magnetic tunnel junctions.

Controlled Carbon-Doped Nickel (Ni-C) Nanocomposite Fabrication

The ability to operate (EtCp)₂Ni in either inert (Ar) or reductive (H₂–Ar) atmospheres, with a quantifiable difference in activation energy (189 vs. 115 kJ/mol) [1], provides a direct means to tune carbon incorporation in deposited Ni films. In an Ar ambient, (EtCp)₂Ni pyrolysis yields Ni-C films, as demonstrated by Alexandrov et al. [2]. This capability is strategically valuable for creating nickel-carbon nanocomposites with tailored magnetic or catalytic properties, offering a level of compositional control not readily accessible with other nickel precursors.

Consistent Precursor Delivery in High-Volume Manufacturing ALD Tools

The liquid physical state of (EtCp)₂Ni at room temperature [1] directly translates to superior delivery consistency in automated manufacturing environments. Unlike solid precursors, which require careful temperature control of bubbler and lines to prevent clogging and variable sublimation rates, liquid (EtCp)₂Ni maintains stable vapor pressure delivery from standard bubblers [2]. This reduces tool downtime and process drift, making it a reliable choice for high-volume semiconductor fabrication where precursor delivery stability directly correlates with yield.

Application
Selection Property
Validation Focus
MOCVD on high-aspect-ratio structures
Liquid delivery & kinetic-limited regime
Conformality and carbon impurity levels
PEALD of hexagonal Ni seed layers
Low-temperature plasma process window
Film roughness (Ra) and phase identification
Carbon-doped Ni-C nanocomposites
Carrier gas–tunable carbon incorporation
C content vs. deposition atmosphere (Ar/H₂)
High-volume manufacturing ALD tools
Room-temperature liquid state
Delivery reproducibility and tool downtime

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